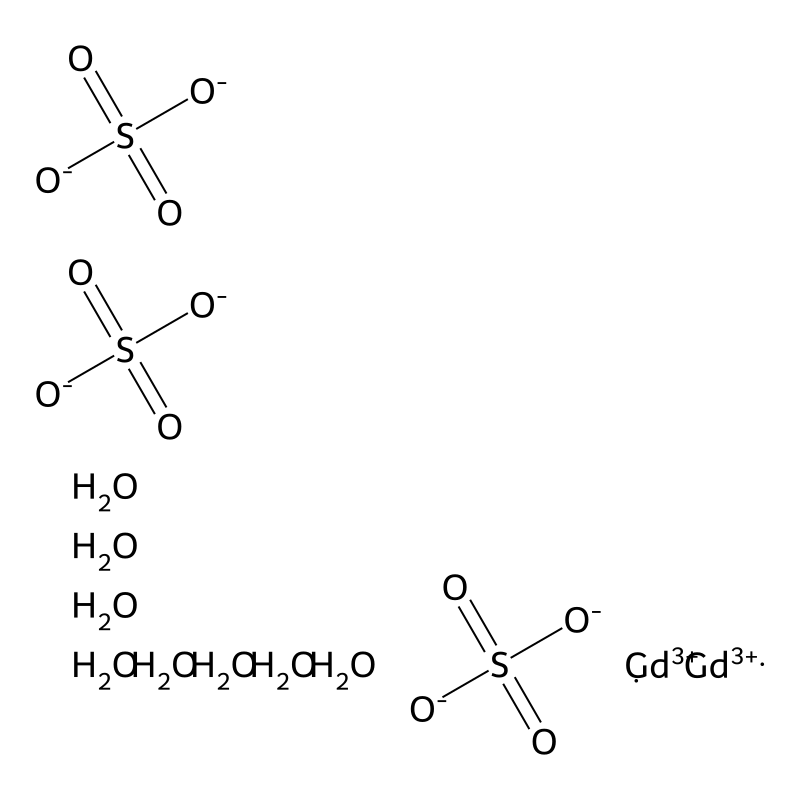

Gadolinium(III) sulfate octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Gadolinium(III) sulfate octahydrate (Gd2(SO4)3·8H2O) is a stable, water-soluble rare-earth salt widely utilized as a high-purity precursor for advanced nanomaterials, phosphors, and specialized aqueous solutions. Unlike highly hygroscopic halides or nitrates, the octahydrate form offers excellent bench-stable stoichiometry, making it ideal for precise gravimetric formulations. It features a high neutron absorption cross-section and paramagnetic properties (Gd3+ S=7/2 spin state), positioning it as a critical material in nuclear shielding, large-scale neutrino detectors, and as a benchmark in sub-Kelvin magnetic refrigeration. Its controlled thermal decomposition profile also makes it a preferred precursor for synthesizing gadolinium oxysulfate and gadolinium oxide (Gd2O3) ceramics[1].

Substituting gadolinium sulfate octahydrate with more common salts like gadolinium chloride or gadolinium nitrate introduces severe process and compatibility risks. In large-scale aqueous applications, chloride ions aggressively corrode stainless steel infrastructure, while nitrate ions strongly absorb ultraviolet light, destroying optical transparency in Cherenkov detectors and scintillation systems[1]. Furthermore, during high-temperature calcination for oxide or phosphor synthesis, nitrates decompose exothermically with the release of toxic, corrosive NOx gases, whereas sulfates offer a controlled, multi-step decomposition pathway that acts as a morphological template for uniform nanoparticle growth [2]. Finally, the anhydrous sulfate lacks the stable hydration sphere, leading to unpredictable moisture uptake and stoichiometric errors during batch formulation.

Detector-Grade Aqueous Compatibility vs. Nitrate and Chloride

In the evaluation of gadolinium salts for large-scale aqueous doping (such as the 130-ton loading in the Super-Kamiokande detector), gadolinium sulfate octahydrate was selected over chloride and nitrate alternatives. Gadolinium nitrate was rejected due to its high UV absorption, which degrades optical transmission in water Cherenkov systems, while gadolinium chloride was disqualified due to its corrosive action on stainless steel detector components. The sulfate octahydrate provided the optimal balance of high water solubility, exceptional UV transparency, and chemical inertness toward structural metals [1].

| Evidence Dimension | Aqueous system compatibility (Optical & Structural) |

| Target Compound Data | High UV transparency; non-corrosive to stainless steel |

| Comparator Or Baseline | Gd(NO3)3 (high UV absorption); GdCl3 (corrosive to steel) |

| Quantified Difference | Eliminates UV signal loss and structural corrosion in large-scale aqueous deployments |

| Conditions | Large-scale aqueous solution doping (e.g., 0.1% Gd concentration in ultrapure water) |

For optical detectors, nuclear shielding, and industrial aqueous systems, sulfate is the only viable choice to maintain transparency and prevent infrastructure degradation.

Controlled Thermal Decomposition for Oxide and Oxysulfate Synthesis

Gadolinium sulfate octahydrate undergoes a highly predictable, multi-step thermal decomposition that is advantageous for materials synthesis. Thermogravimetric analysis (TGA) shows that dehydration occurs between 100–400 °C, followed by decomposition of the anhydrous sulfate to intermediate gadolinium oxysulfate, and finally to pure gadolinium oxide (Gd2O3). In contrast, gadolinium nitrate decomposes rapidly between 400–700 °C, releasing volatile NOx species that can cause uncontrolled particle agglomeration and require specialized scrubbing equipment. The sulfate's progressive decomposition allows for the isolation of the oxysulfate phase, a critical host lattice for luminescent phosphors [1].

| Evidence Dimension | Thermal decomposition pathway and off-gassing |

| Target Compound Data | Multi-step decomposition to oxysulfate then oxide |

| Comparator Or Baseline | Gadolinium nitrate (rapid decomposition to oxide at 500-700 °C with NOx release) |

| Quantified Difference | Enables isolation of intermediate oxysulfate phases and prevents rapid exothermic agglomeration |

| Conditions | High-temperature calcination in air or inert atmosphere |

Allows phosphor and ceramic manufacturers to tightly control particle morphology and access intermediate oxysulfate phases impossible to isolate from nitrate precursors.

Stoichiometric Reliability in Batch Formulation

For the synthesis of complex gadolinium-doped materials, precise molar ratios are critical. Gadolinium sulfate octahydrate maintains a stable crystalline structure at room temperature, making it highly reliable for gravimetric weighing. Anhydrous gadolinium sulfate and gadolinium chloride are highly hygroscopic, rapidly absorbing atmospheric moisture and causing significant deviations in actual gadolinium mass per weighed gram. The stable octahydrate form ensures batch-to-batch reproducibility in doping concentrations, which is essential for maintaining consistent luminescence lifetimes in phosphors or precise magnetic moments in cryogenic materials [1].

| Evidence Dimension | Gravimetric stability and moisture uptake |

| Target Compound Data | Stable octahydrate structure at standard room temperature and humidity |

| Comparator Or Baseline | Anhydrous Gd2(SO4)3 and GdCl3 (highly hygroscopic, variable mass) |

| Quantified Difference | Eliminates stoichiometric errors caused by unpredictable atmospheric moisture absorption |

| Conditions | Benchtop weighing and batch formulation under ambient conditions |

Ensures high reproducibility in industrial doping and synthesis workflows without requiring specialized dry-box handling.

Large-Scale Aqueous Neutrino Detectors and Nuclear Shielding

Directly following its superior UV transparency and non-corrosive nature, this compound is the premier choice for doping ultrapure water in neutrino detectors (like Super-Kamiokande) and nuclear spent-fuel cooling pools where optical clarity and infrastructure integrity are paramount [1].

Synthesis of Gadolinium Oxysulfide (Gd2O2S) Phosphors

Because its thermal decomposition naturally passes through an oxysulfate intermediate, it is the ideal precursor for manufacturing X-ray scintillators and luminescent phosphors, offering better morphological control than nitrate precursors[2].

Sub-Kelvin Magnetic Refrigeration Benchmarking

Due to the precise spatial separation of Gd3+ ions by the sulfate and water molecules, it minimizes magnetic exchange interactions, making it the standard calibration material for adiabatic demagnetization refrigerators (ADRs) [3].

Controlled Nanoparticle Precipitation

In homogeneous precipitation workflows (e.g., with urea), the sulfate anion acts as a structure-directing agent, yielding highly uniform, unagglomerated precursor spheres that are difficult to achieve with highly soluble chloride or nitrate salts [2].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant